Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a chloro and methoxy group attached to a phenyl ring, along with a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 3-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: 3-chloro-4-hydroxyphenyl-2-methylpropanoate.
Reduction: Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanol.
Substitution: Methyl 2-(3-amino-4-methoxyphenyl)-2-methylpropanoate.
Scientific Research Applications
Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate exerts its effects is primarily through its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Shares the chloro and phenyl groups but differs in the functional groups attached.
4-Methoxyphenyl isocyanate: Contains the methoxy and phenyl groups but lacks the chloro group and ester functionality.
Uniqueness
Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the ester functionality, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,11(14)16-4)8-5-6-10(15-3)9(13)7-8/h5-7H,1-4H3 |
InChI Key |
XIMNLKXBPGIIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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